molecular formula C17H16 B14596783 Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- CAS No. 58978-25-9

Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-

Katalognummer: B14596783
CAS-Nummer: 58978-25-9
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: AQOISARQDMRDFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene systemThe molecular formula of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- is C17H16 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indene derivative with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- is unique due to the presence of both a cyclopropane ring and an indene system, along with the methyl and phenyl substituents. These structural features contribute to its distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

58978-25-9

Molekularformel

C17H16

Molekulargewicht

220.31 g/mol

IUPAC-Name

6-methyl-6-phenyl-1a,6a-dihydro-1H-cyclopropa[a]indene

InChI

InChI=1S/C17H16/c1-17(12-7-3-2-4-8-12)15-10-6-5-9-13(15)14-11-16(14)17/h2-10,14,16H,11H2,1H3

InChI-Schlüssel

AQOISARQDMRDFG-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CC2C3=CC=CC=C31)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.